N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C8H13N3OS and its molecular weight is 199.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 199.07793322 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide has been a compound of interest in the synthesis of various heterocyclic compounds. For instance, the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring has been reported, and selected examples from the synthesized products have shown moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). Similarly, a facile and convenient synthesis involving 3-oxo-N-(pyridin2-yl)butanamide led to the production of compounds with moderate antimicrobial activity (Darwish, Kheder, & Farag, 2010).
Pharmacological Applications
In pharmacological research, a series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were designed, synthesized, and evaluated as anti-inflammatory and analgesic agents. The compounds were also screened for ulcerogenic activity, revealing insights into their pharmacological properties (Shkair et al., 2016).
Anticonvulsant Properties
Significant attention has been given to the anticonvulsant potential of this compound derivatives. One study focused on the development of quality control methods for a promising anticonvulsant, showcasing the substance's high anticonvulsive activity and proposing it for further preclinical studies. The work involved developing methods of identification, determination of impurities, and quantitative determination for standardization purposes (Sych et al., 2018).
Physicochemical Studies
Research has also been conducted on the physicochemical properties of bioactive compounds like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide. This includes studies on sublimation, solubility, distribution coefficients, and the thermodynamic functions of sublimation and transfer, providing a comprehensive understanding of the compound's physical and chemical behavior (Ol’khovich et al., 2017).
Anticancer Properties
The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives as potent anticancer agents have been a significant area of research. The compounds demonstrated promising anticancer activity against cell lines like Hepatocellular carcinoma (HepG-2), indicating the potential of these compounds in cancer treatment (Gomha et al., 2017).
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c1-3-5-6(12)9-8-11-10-7(4-2)13-8/h3-5H2,1-2H3,(H,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIISPAWFRZNPDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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